Phortress

Beschreibung

Historical Context of Benzothiazole-Based Research and Lead Compound Discovery

The journey toward the development of Phortress is rooted in the extensive research of benzothiazole (B30560) derivatives, a class of heterocyclic compounds known for their diverse pharmacological activities. wjahr.comjchemrev.com The initial breakthrough came in 1995 with the discovery of the lead compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203). researchgate.netsigmaaldrich.comnih.gov This compound demonstrated potent and selective antitumor properties, paving the way for further investigation and development of more effective analogues. researchgate.netsigmaaldrich.comnih.gov

The core structure of benzothiazole, a fusion of benzene (B151609) and thiazole (B1198619) rings, has long been a scaffold of interest in medicinal chemistry due to its synthetic accessibility and the ability to be structurally modified. wjahr.com Researchers have explored numerous derivatives, leading to compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.comscielo.brijper.org The discovery of DF 203 marked a pivotal moment, shifting focus towards its specific application in oncology. researchgate.netsigmaaldrich.comnih.gov

Further synthetic chemistry efforts aimed to optimize the properties of DF 203. A significant advancement was the synthesis of fluorinated analogues to prevent deactivating oxidative metabolism. researchgate.netsigmaaldrich.com This led to the creation of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203), a compound that exhibited even more potent and selective antitumor activity in laboratory studies. ingentaconnect.com

This compound as a Lysylamide Prodrug in Experimental Investigations

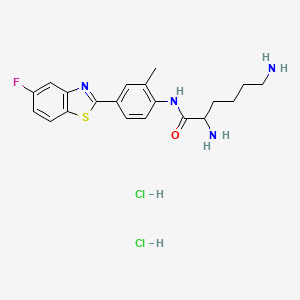

This compound, chemically known as the dihydrochloride (B599025) salt of the lysylamide prodrug of 5F 203, was designed to improve the aqueous solubility of its parent compound for parenteral administration. researchgate.netsigmaaldrich.comnih.gov As a prodrug, this compound is inactive in its administered form and requires metabolic conversion to the active compound, 5F 203, within the body. nih.govcancertools.org Specifically, it is a lysyl amide prodrug, meaning a lysine (B10760008) amino acid is attached to the parent molecule. caymanchem.com

In experimental settings, this compound has been shown to rapidly convert back to 5F 203 in carcinoma cell lines. caymanchem.comcaymanchem.com This conversion is a critical step in its mechanism of action. The design of this compound as a prodrug was a strategic approach to enhance the drug delivery and pharmacokinetic properties of the potent but less soluble 5F 203. researchgate.netsigmaaldrich.com

Research Significance of this compound and its Analogues in Mechanistic and Targeted Therapy Studies

The research significance of this compound and its analogues lies in their unique mechanism of action, which is distinct from many conventional chemotherapeutic agents. nih.gov The antitumor activity of this class of compounds is dependent on their interaction with the Aryl Hydrocarbon Receptor (AhR). researchgate.netingentaconnect.com

Upon entering a sensitive cancer cell, the active form, 5F 203, binds to the AhR in the cytoplasm. researchgate.netingentaconnect.comsrce.hr This binding event triggers the translocation of the AhR-drug complex into the cell nucleus. researchgate.netingentaconnect.com Inside the nucleus, this complex activates the transcription of the cytochrome P450 1A1 (CYP1A1) gene. researchgate.netingentaconnect.comsrce.hr The subsequent increase in CYP1A1 enzyme levels leads to the metabolic activation of 5F 203 into a reactive electrophilic species. researchgate.netnih.gov This reactive intermediate then forms covalent bonds with DNA, creating DNA adducts that ultimately lead to cell death in sensitive tumor cells. researchgate.netnih.govresearchgate.net

This mechanism highlights a targeted approach to cancer therapy. The selectivity of this compound is attributed to the differential expression and inducibility of CYP1A1 in tumor cells compared to normal tissues. researchgate.netnih.gov Only cells capable of this metabolic activation are susceptible to the cytotoxic effects of the compound. researchgate.net This selective action has been observed in various cancer models, including those of breast, ovarian, and renal origin. nih.govcancertools.orgmdpi.com

Studies comparing this compound with established anticancer drugs like doxorubicin (B1662922) have demonstrated its favorable activity in several human-derived mammary carcinoma xenograft models. nih.gov Furthermore, research into encapsulating this compound and its parent compound within protein cages like apoferritin is being explored to potentially enhance drug delivery and further refine tumor-targeting. tandfonline.com The development of other this compound analogues continues to be an active area of research, with scientists designing and synthesizing new benzothiazole derivatives to screen for enhanced anticancer activity. journalgrid.com

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSMNTOCJVVFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Analog Development of Phortress

Chemical Synthesis Pathways for Phortress and its Active Metabolite (5F 203)

The synthesis of the core structure of this compound and its active metabolite, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), involves the construction of the benzothiazole (B30560) ring system. One established method begins with 3-fluoroaniline, which is converted into 2-amino-5-fluorobenzothiazole. drugfuture.com This intermediate then undergoes dimerization to yield a disulfide derivative. drugfuture.com The disulfide is subsequently condensed with a substituted benzoyl chloride, like 3-methyl-4-nitrobenzoyl chloride, in refluxing pyridine. drugfuture.com The final step is a reductive cyclization using stannous chloride (SnCl2) and hydrochloric acid (HCl) in an ethanol/water mixture to produce the aminophenyl benzothiazole core. drugfuture.com

An alternative pathway to a key intermediate involves a Sandmeyer reaction on a substituted aniline (B41778) to introduce a bromine atom, followed by the reduction of a nitro group using SnCl2. drugfuture.com The resulting aniline derivative is condensed with a benzoyl chloride. drugfuture.com Treatment with Lawesson's reagent and then sodium hydride (NaH) facilitates the formation of the benzothiazole ring. drugfuture.com A final nitro group reduction yields the desired 2-(aminophenyl)benzothiazole intermediate. drugfuture.com

To complete the synthesis of this compound (also known as NSC 710305), this aminophenyl benzothiazole intermediate is coupled with a protected lysine (B10760008) amino acid, specifically Boc-Lys(Boc)-OH, using a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (WSC.HCl) and hydroxybenzotriazole (B1436442) (HOBt). drugfuture.com The final deprotection step, removing the Boc protecting groups with HCl gas, yields the this compound prodrug. drugfuture.comtandfonline.com this compound was designed as a water-soluble prodrug to improve bioavailability for parenteral administration. tandfonline.com The active metabolite, 5F 203 (NSC 703786), is generated in vivo and exerts its cytotoxic effects by inducing the aryl hydrocarbon receptor (AhR) and subsequent expression of the CYP1A1 enzyme. medchemexpress.commedchemexpress.com

Design and Synthesis of this compound Analogues

The promising anticancer activity of this compound has driven the development of numerous analogues. Researchers have explored modifications to the core structure and appended functionalities to investigate and optimize the compound's biological activity.

One strategy in developing this compound analogues involves creating benzothiazole fused acetamides. journalgrid.comjournalgrid.comresearchgate.net In a typical synthesis, 4-(benzo[d]thiazol-2-yl)benzenamine is condensed with various 2-chloro-N-(substituted-phenyl)acetamides in the presence of glacial acetic acid. journalgrid.comresearchgate.net This approach yields a series of 2-(4-(6-substituted-benzo[d]thiazol-2-yl)phenylamino)-N-(substituted phenyl) acetamide (B32628) derivatives. journalgrid.com These hybrid molecules have been evaluated for their cytotoxic activity, with studies showing particular sensitivity in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. journalgrid.comresearchgate.net

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency or alter physicochemical properties. For this compound analogues, the benzothiazole core has been replaced with a benzoxazole (B165842) ring system. researchgate.netnih.govnih.gov This modification has led to the development of promising anticancer agents. nih.gov The synthesis of these benzoxazole derivatives often involves the condensation of o-aminophenols with various aldehydes or other precursors. mdpi.comtandfonline.com Studies on these benzoxazole analogues have demonstrated significant anticancer effects, in some cases comparable or superior to reference agents like doxorubicin (B1662922), against a range of cancer cell lines including colon, breast, lung, liver, and brain carcinomas. researchgate.netnih.gov Certain benzoxazole derivatives have been shown to induce apoptosis and act as cell-cycle blockers, arresting cancer cells in the G0/G1 phase. tandfonline.com This line of research suggests that the benzoxazole scaffold is a privileged structure for targeting various pathways in cancer pathology. researchgate.netnih.gov

Another major class of this compound analogues involves the incorporation of pyrimidine (B1678525) and dihydropyrimidine (B8664642) rings. The synthesis of these derivatives often utilizes multicomponent reactions, such as the Biginelli reaction. encyclopedia.pubnih.gov

For benzothiazolyl-pyrimidine derivatives, a common synthetic route involves reacting a benzothiazole-containing intermediate, such as benzothiazol-2-yl-acetonitrile, with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov The resulting acrylonitrile (B1666552) intermediate is then reacted with guanidine (B92328) or its derivatives to form the pyrimidine ring system. nih.govclockss.org These reactions can yield a variety of substituted 2-pyrimidylbenzothiazoles. nih.gov

The synthesis of benzothiazolyl-dihydropyrimidine derivatives can be achieved through a one-pot, three-component reaction. encyclopedia.pubnih.gov For instance, a benzothiazolyl oxobutanamide, a substituted aryl aldehyde, and urea (B33335) or thiourea (B124793) can be reacted under acidic catalysis to produce benzothiazolyl pyrimidine-5-carboxamides. encyclopedia.pubnih.gov These compounds, along with other dihydropyrimidine derivatives, have been synthesized and evaluated for a range of biological activities, including anticancer and antimicrobial properties. encyclopedia.pubfigshare.com Some of these derivatives have shown moderate activity against MCF-7 breast cancer cells. nih.gov

Bioisosteric Replacement: Benzoxazole Derivatives

Structure-Activity Relationship (SAR) Studies in Benzothiazole Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity, guiding the design of more effective therapeutic agents.

SAR studies on this compound analogues have revealed key structural features that govern their anticancer potency. The substitution pattern on both the benzothiazole and the phenyl rings is critical. jddtonline.info For instance, the introduction of electron-withdrawing groups, such as chloro (Cl), nitro (NO2), or methoxy (B1213986) (OCH3), at the 4 or 5-positions of the 2-aminobenzothiazole (B30445) core has been shown to increase anti-inflammatory activity, a related biological effect. jddtonline.inforsc.org

In a series of 2-(4-aminophenyl)benzothiazoles, the presence of a 3'-methyl group on the phenyl ring was found to significantly decrease the lifetime of derived esters, which are metabolic intermediates. nih.gov This shorter lifetime could potentially concentrate the drug's effect within tumor cells where metabolic activation occurs. nih.gov However, the lifetimes of the ultimate reactive nitrenium ions were found to be very similar regardless of this substitution, suggesting that differences in biological activity among these amines are more likely due to variations in their metabolic activation and deactivation rather than the intrinsic chemistry of the reactive cation. nih.gov

The bioisosteric replacement of the benzothiazole core with a benzoxazole ring has proven to be a fruitful strategy. researchgate.netnih.gov Studies have shown that certain benzoxazole derivatives exhibit potent anticancer activity, indicating that the oxygen atom is a suitable replacement for the sulfur atom in the heterocyclic core for maintaining or even enhancing biological function. researchgate.netnih.gov

Furthermore, the hybridization of the benzothiazole scaffold with other heterocyclic systems like pyrimidine has yielded compounds with significant activity. nih.gov The SAR of these hybrids indicates that lipophilic substitutions on the pyrimidine ring can lead to more effective antitubercular activity, highlighting the importance of appended moieties in modulating the biological profile of the core structure. nih.gov The combination of the benzothiazole, pyrimidine, and sulfonamide structural units within a single molecule has been identified as a common factor among active antiviral compounds. nih.gov

Substituent Effects on Biological Mechanisms

The biological activity of this compound and its analogs is intricately linked to their chemical structure, with specific substituents playing a pivotal role in their mechanism of action. This compound itself is a lysylamide prodrug designed to enhance water solubility and facilitate parenteral administration. nih.govnih.gov Its active metabolite, 5F 203, is a potent agonist of the aryl hydrocarbon receptor (AhR). researchgate.netresearchgate.net This interaction is a critical initiating step, leading to the induction of cytochrome P450 (CYP) 1A1 gene expression. nih.govresearchgate.net The induced CYP1A1 enzyme then metabolically activates 5F 203 into an electrophilic reactive intermediate, which subsequently forms DNA adducts in sensitive tumor cells, ultimately triggering cell death. nih.govresearchgate.net

The fluorine substituent at the 5-position of the benzothiazole ring in 5F 203 is a key feature, introduced to block deactivating oxidative metabolism that was observed with the initial lead compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203). nih.govresearchgate.net This strategic fluorination enhances the compound's metabolic stability and antitumor efficacy.

Further studies on analog development have explored the impact of various substituents on the benzothiazole and phenyl rings. For instance, the replacement of the benzothiazole core with a bioisosteric benzoxazole ring has yielded promising anticancer agents. researchgate.netnih.gov In some benzoxazole-benzamide conjugates, a 5-chloro substituent on the benzoxazole moiety demonstrated superior cytotoxic activity compared to unsubstituted or 5-methyl analogs. nih.govnih.gov However, in other series, an unsubstituted benzoxazole ring combined with a cyclohexyl group in the amidic side chain showed the best inhibitory activity. nih.gov

The nature of the linker between the aromatic systems also influences biological activity. The introduction of a 2-thioacetamido linker in benzoxazole-benzamide analogs has been reported to improve aqueous solubility and contribute to VEGFR-2 kinase inhibition. nih.gov In a different approach, the cis-olefinic bond in analogs of combretastatin (B1194345) A-4 has been replaced with more rigid triazole and tetrazole rings, which are known to be metabolically stable bioisosteres of carboxylic acids and cis-amides. mdpi.comresearchgate.net

The substitution pattern on the phenyl ring is also crucial. For example, in a series of N-1,3-benzothiazol-2-ylbenzamide derivatives, specific substitutions led to prominent inhibitory effects on cancer cell growth, with one compound showing a particularly strong pro-apoptotic effect. researchgate.net The development of hybrid molecules, combining the benzothiazole scaffold with other pharmacophores like berberine, has also been explored to enhance anticancer activity. researchgate.net

Computational Approaches in Analog Design

Computational chemistry has become an indispensable tool in the rational design and development of this compound analogs. These methods provide valuable insights into the structural requirements for biological activity and help prioritize synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com For this compound analogs, QSAR studies have been employed to understand the relationship between molecular descriptors and anticancer potency. journalgrid.comresearchgate.net

In a typical QSAR study, a set of structurally similar derivatives is selected, and their three-dimensional structures are generated and optimized. journalgrid.com Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated. jocpr.com These descriptors can include electronic, steric, and hydrophobic parameters. By applying statistical methods like multiple linear regression, a QSAR model is developed that can predict the biological activity of new, unsynthesized compounds. mdpi.comnih.gov The predictive power of the QSAR model is crucial and is often validated using an external set of compounds. mdpi.com

For instance, a QSAR study on a series of this compound analogs could reveal that specific electronic properties of the substituents on the phenyl ring are critical for high cytotoxic activity. This information can then guide the synthesis of new analogs with optimized electronic features.

Molecular Hybridization Techniques in Scaffold Derivatization

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single new chemical entity. mdpi.commdpi.com The goal is to create a hybrid molecule with enhanced affinity, efficacy, and improved pharmacokinetic properties compared to the parent molecules. researchgate.net This approach has been successfully applied in the development of this compound analogs.

One example is the hybridization of the benzothiazole scaffold with moieties known to interact with other anticancer targets. For instance, combining the benzothiazole core with structures that inhibit tubulin polymerization, a well-established anticancer mechanism, has been explored. mdpi.comresearchgate.net Another strategy involves the bioisosteric replacement of the benzothiazole ring with other heterocyclic systems like benzoxazole or benzimidazole, which are also known to possess a wide range of pharmacological activities. nih.govnih.gov The design of these hybrids often involves linking the different pharmacophores through carefully chosen spacers to ensure the correct spatial orientation for interacting with their respective biological targets. nih.gov

Conformational Analysis and Energy Minimization in Compound Design

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. upenn.edu Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. drugdesign.org In the context of this compound analog design, conformational analysis and energy minimization are essential steps to identify the most stable and likely bioactive conformation of a molecule. journalgrid.compharmdbm.com

Computational methods are used to generate a multitude of possible conformations by systematically rotating the rotatable bonds within the molecule. pharmdbm.com The energy of each conformer is then calculated using molecular mechanics force fields, such as MMFF94. journalgrid.comresearchgate.net The process of energy minimization involves adjusting the geometry of the molecule to find a local or global energy minimum on the potential energy surface. drugdesign.org The resulting lowest-energy conformer is often considered the most probable conformation for biological activity and is used in subsequent studies like QSAR and molecular docking. journalgrid.com

Mechanistic Elucidation of Phortress Bioactivation and Cellular Action

Metabolic Activation Pathways

The conversion of Phortress into a cytotoxic agent is not direct but requires a series of metabolic steps initiated within the target cell. This bioactivation is crucial for its antitumor activity and is dependent on specific enzyme families.

The biotransformation of this compound is critically dependent on the cytochrome P450 (CYP) superfamily of enzymes. ximbio.comncats.io Following its uptake into sensitive cells and conversion to its active form, 5F 203, specific CYP isoforms catalyze its conversion into a cytotoxic species. ximbio.comaacrjournals.org

CYP1A1: This isoform is the primary enzyme responsible for the metabolic activation of 5F 203. nih.govnih.govresearchgate.net The mechanism of this compound is characterized by the powerful induction of CYP1A1 expression and activity specifically in sensitive tumor cells. capes.gov.brnih.gov This enzyme-catalyzed biotransformation is a prerequisite for the drug's anticancer effects. researchgate.net A strong correlation exists between the sensitivity of cancer cells to 5F 203 and the inducibility of CYP1A1 mRNA. researchgate.net

CYP1B1: In addition to CYP1A1, the CYP1B1 isoform has also been implicated in the activity of this compound. Research has noted the induction of CYP1B1 in certain sensitive cell lines following treatment. researchgate.net Like CYP1A1, CYP1B1 is involved in the metabolism of xenobiotics and its expression in tumors can influence treatment efficacy. nih.govmdpi.com

CYP2W1: More recent studies have identified CYP2W1 as another isoform that contributes to the bioactivation of 5F 203. nih.gov Research has shown that CYP2W1 is important for the bioactivation of related benzothiazole (B30560) compounds, particularly in colorectal cancer cells where it is highly expressed. aacrjournals.orgpsu.edu

Table 1: Role of Key Cytochrome P450 Isoforms in this compound Bioactivation

| CYP Isoform | Role in this compound/5F 203 Metabolism | Key Research Findings |

| CYP1A1 | Primary enzyme for bioactivation. | Critically required for the conversion of 5F 203 to cytotoxic species. nih.govcapes.gov.br Its expression is strongly induced in sensitive cancer cells. researchgate.netnih.gov |

| CYP1B1 | Contributes to metabolic activity. | Induced in some sensitive cell lines upon drug exposure. researchgate.net Plays a role in metabolizing xenobiotics in tumor tissues. nih.gov |

| CYP2W1 | Contributes to bioactivation. | Shown to participate in the metabolism of 5F 203. nih.gov Implicated in the bioactivation of similar compounds in colorectal cancer cells. aacrjournals.orgpsu.edu |

The CYP-mediated metabolism of 5F 203 results in the generation of highly reactive, electrophilic intermediates. ximbio.comnih.govncats.io This conversion is the pivotal step that transforms the relatively inert parent compound into a molecule capable of inflicting lethal cellular damage. nih.govresearchgate.netsigmaaldrich.com

The process is dependent on CYP1A1, which catalyzes the production of these reactive species. capes.gov.brnih.gov Quantum mechanical computations and experimental evidence suggest that the key reactive intermediate is a nitrenium ion. researchgate.netresearchgate.net These short-lived electrophilic species are highly reactive towards nucleophilic sites within the cell, most critically DNA. researchgate.netresearchgate.net The formation of these intermediates is exclusive to sensitive cells that possess the necessary enzymatic machinery, which is the basis for the drug's selectivity. ximbio.comresearchgate.net

Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP1A1, CYP1B1, CYP2W1) in Biotransformation

Molecular Targets and Binding Mechanisms

The cellular action of this compound is orchestrated through its interaction with specific molecular targets that regulate gene expression, leading to the drug's own activation and subsequent cytotoxic effects.

The active metabolite of this compound, 5F 203, functions as a potent agonist for the Aryl Hydrocarbon Receptor (AhR). tocris.comaacrjournals.orgrndsystems.comprobechem.com AhR is a ligand-activated transcription factor that resides in the cytoplasm as part of an inactive protein complex, which includes heat-shock protein 90 (Hsp90). mdpi.comnih.gov

Upon entering a sensitive cell, 5F 203 binds to the cytosolic AhR. nih.govresearchgate.netresearchgate.net This binding event triggers a conformational change, leading to the dissociation of the receptor from its chaperone proteins. mdpi.comresearchgate.net Freed from the complex, the ligand-bound AhR then translocates from the cytoplasm into the nucleus, a critical step for initiating its downstream effects. nih.govresearchgate.netresearchgate.netcore.ac.uk

Once inside the nucleus, the activated AhR dimerizes with its partner protein, the Aryl Hydrocarbon Nuclear Translocator (ARNT). mdpi.comnih.govnih.gov This newly formed AhR/ARNT heterodimer functions as a transcription factor complex. nih.gov

The complex binds to specific DNA recognition sequences known as Xenobiotic Response Elements (XREs), which are located in the promoter regions of various target genes. researchgate.netmdpi.comnih.gov The primary target gene in the mechanism of this compound is CYP1A1. ximbio.comnih.govresearchgate.net Binding of the AhR/ARNT complex to the CYP1A1 promoter powerfully induces the transcription of the gene, leading to a significant increase in the production of CYP1A1 enzyme. nih.govresearchgate.netrndsystems.comnih.gov This creates a positive feedback loop where the drug drives the expression of the very enzyme required for its conversion into a lethal agent. capes.gov.brnih.gov

The electrophilic reactive intermediates, generated by the newly synthesized CYP1A1, readily attack nucleophilic sites on DNA, forming covalent bonds known as DNA adducts. ximbio.comnih.govresearchgate.netsigmaaldrich.comrndsystems.com The formation of these adducts is a hallmark of this compound's action and occurs specifically in the DNA of sensitive tumor cells. capes.gov.brnih.gov

Research has identified the concentration-dependent formation of these adducts. In sensitive MCF-7 cells treated with this compound (as 5F 203), one major DNA adduct is detected at a concentration of 1 µM, while an additional dominant adduct emerges at a higher concentration of 10 µM. capes.gov.brnih.gov The accumulation of these adducts distorts the DNA helix, leading to significant DNA damage, including DNA double-strand breaks. researchgate.netresearchgate.net This extensive damage overwhelms the cell's DNA damage response (DDR) pathways—such as Base Excision Repair (BER), Non-homologous End Joining (NHEJ), and Homologous Recombination (HR)—ultimately triggering cell cycle arrest and apoptosis. researchgate.netoncohemakey.comfrontiersin.orgmdpi.com

Table 2: Summary of Mechanistic Steps in this compound Action

| Step | Molecular Event | Cellular Location | Key Molecules Involved | Consequence |

| 1 | AhR Binding | Cytoplasm | This compound (as 5F 203), Aryl Hydrocarbon Receptor (AhR), Hsp90 | Activation of AhR. nih.govresearchgate.net |

| 2 | Nuclear Translocation | Cytoplasm to Nucleus | AhR-ligand complex | Activated receptor moves to the site of transcription. researchgate.netresearchgate.net |

| 3 | Gene Induction | Nucleus | AhR/ARNT heterodimer, Xenobiotic Response Elements (XREs) | Increased transcription of the CYP1A1 gene. mdpi.comnih.govnih.gov |

| 4 | Metabolic Activation | Endoplasmic Reticulum | 5F 203, CYP1A1 enzyme | Formation of electrophilic nitrenium ion intermediates. ximbio.comresearchgate.netresearchgate.net |

| 5 | DNA Adduct Formation | Nucleus | Electrophilic intermediates, DNA | Covalent binding to DNA, causing structural damage. capes.gov.brnih.govrndsystems.com |

| 6 | DNA Damage | Nucleus | Damaged DNA | Induction of double-strand breaks, triggering apoptosis. researchgate.netresearchgate.net |

Interaction with Kinases and Phosphatases Associated with Cell Cycle Regulation

While the primary mechanism of this compound is understood to be the induction of CYP1A1 and subsequent DNA adduct formation, its downstream effects on cell cycle regulation involve interactions with key kinases. researchgate.netnih.govsigmaaldrich.com The DNA damage induced by this compound triggers cell cycle arrest, a process controlled by a complex network of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. capes.gov.brfrontiersin.org

Following treatment with the active metabolite of this compound, 5F 203, sensitive breast cancer cells exhibit a block in the G0/G1 phase of the cell cycle. nih.gov This arrest is associated with a reduction in the levels of cyclin D1, a key protein that complexes with CDK4 and CDK6 to drive cells through the G1 phase. nih.gov Furthermore, silencing of CYP1A1, the enzyme responsible for activating this compound, leads to an increase in the phosphorylation of AMP-activated protein kinase (AMPK) and a decrease in the phosphorylation of AKT, extracellular signal-regulated kinases 1 and 2 (ERK1/2), and 70kDa ribosomal protein S6 kinase (P70S6K). nih.gov These kinases are all crucial components of signaling pathways that regulate cell proliferation and survival. nih.gov

The activation of the AMPK pathway, a cellular energy sensor, and the inhibition of the pro-survival AKT and ERK pathways contribute to the observed cell cycle arrest and subsequent apoptosis. nih.gov Specifically, AMPK activation can inhibit protein synthesis and cell growth, while the downregulation of AKT and ERK signaling removes critical pro-proliferative signals. nih.gov The data suggests that the reduction in basal CYP1A1 expression is a critical factor for inhibiting proliferation. nih.gov

Investigation of c-MET Inhibition as a Potential Mechanism

Emerging research suggests that in addition to its established mechanism of action, this compound and its active metabolite, 5F 203, may exert antitumor effects through the inhibition of the c-MET receptor tyrosine kinase. conicet.gov.ardntb.gov.uaresearchgate.net The c-MET pathway is a critical driver of cell growth, survival, and migration in many cancers, and its aberrant activation is associated with an aggressive and migratory phenotype. conicet.gov.armdpi.com

Studies have shown that 5F 203 can potently inhibit the migration of renal cancer cell lines, a process often driven by c-MET signaling. conicet.gov.arconicet.gov.ar Furthermore, in TK-10 renal cancer cells, 5F 203 was found to inhibit the phosphorylation of the c-MET receptor, a key step in its activation. conicet.gov.ar This inhibition of the c-MET signaling cascade is a plausible explanation for the observed anti-migratory effects of the compound. conicet.gov.ar

Cellular and Subcellular Responses to this compound

Impact on Cell Cycle Progression and Cell Cycle Arrest

This compound, through its active metabolite 5F 203, exerts a significant impact on cell cycle progression, leading to arrest at specific checkpoints in sensitive cancer cells. capes.gov.brcaymanchem.commedchemexpress.com This cell cycle disruption is a direct consequence of the DNA damage induced by the reactive metabolites of the drug. capes.gov.brrndsystems.com

Upon exposure to this compound, sensitive cell lines, such as MCF-7 breast cancer cells, exhibit a pronounced arrest in the G1 and S phases of the cell cycle. capes.gov.br This blockage prevents the cells from proceeding to DNA replication and mitosis. The arrest in the G1 phase has been linked to the downregulation of cyclin D1, a crucial regulator of the G1/S transition. nih.gov

The mechanism underlying this cell cycle arrest is intrinsically linked to the AhR signaling pathway. capes.gov.br Studies have shown that in AhR-deficient MCF-7 cells, the cell cycle arrest induced by 5F 203 is significantly attenuated. capes.gov.br This indicates that a functional AhR pathway is a prerequisite for the efficient induction of cytotoxicity and cell cycle disruption by this compound. capes.gov.br

The induction of cell cycle arrest is a common mechanism for many anticancer agents, as it provides a window for the cell to either repair the DNA damage or undergo apoptosis if the damage is too severe. frontiersin.org In the case of this compound, the extensive DNA adduct formation leads to an accumulation of cells at these checkpoints, ultimately triggering the apoptotic cascade. capes.gov.brcapes.gov.br

Table 1: Effect of this compound on Cell Cycle Progression

| Cell Line | Concentration | Duration of Treatment | Observed Effect | Reference |

| MCF-7 | Not Specified | Not Specified | Arrest in G1 and S phase | capes.gov.br |

| SN12C | Not Specified | Not Specified | Increase in G0/G1 phase | conicet.gov.ar |

| Caki-1 | Not Specified | Not Specified | Increase in G0/G1 phase | conicet.gov.ar |

Mechanisms of Apoptosis Induction

The ultimate fate of cancer cells treated with this compound is apoptosis, or programmed cell death. aacrjournals.orgresearchgate.net This process is triggered by the extensive DNA damage that the cell is unable to repair. The apoptotic response to this compound involves the activation of multiple interconnected pathways.

A key event in this compound-induced apoptosis is the generation of reactive oxygen species (ROS) and subsequent oxidative stress. aacrjournals.org The active metabolite, 5F 203, has been shown to induce an increase in ROS and alter glutathione (B108866) levels in sensitive breast cancer cells, leading to oxidative DNA damage. aacrjournals.org This oxidative stress contributes significantly to the cytotoxicity of the compound.

The apoptotic cascade is mediated by a family of proteases called caspases. wikipedia.orgaging-us.combio-rad-antibodies.com this compound, via 5F 203, activates a cascade of these enzymes, including initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3). aacrjournals.orgharvard.edu Caspase-9 activation is typically associated with the intrinsic or mitochondrial pathway of apoptosis, which is triggered by intracellular stress such as DNA damage. wikipedia.orgscielo.orgmdpi.com This pathway involves the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome to activate caspase-9. harvard.edumdpi.com Caspase-8 activation is characteristic of the extrinsic pathway, which is initiated by external death signals, but can also be engaged by the intrinsic pathway. wikipedia.orgscielo.org The activation of both initiator caspases suggests that this compound may trigger apoptosis through multiple routes.

The Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, are also implicated in this compound-induced cell death. nih.govtandfonline.commdpi.combiomolther.org These proteins include both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). mdpi.commdpi.combiomolther.org The balance between these opposing factions determines the cell's susceptibility to apoptosis. aging-us.com It is likely that the DNA damage and oxidative stress caused by this compound lead to a shift in this balance, favoring the pro-apoptotic members and leading to the permeabilization of the mitochondrial membrane and the release of cytochrome c. nih.govmdpi.com

Modulation of Cellular Motility

In addition to its cytotoxic and pro-apoptotic effects, this compound has been shown to modulate cellular motility, a key factor in cancer metastasis. researchgate.netniph.go.jpmedchemexpress.com The ability of cancer cells to migrate and invade surrounding tissues is a critical step in the metastatic cascade.

Studies have demonstrated that the active metabolite of this compound, 5F 203, can significantly inhibit the migration of various cancer cell lines, including renal carcinoma cells. conicet.gov.arconicet.gov.ar This anti-migratory effect is thought to be at least partially mediated by the inhibition of the c-MET signaling pathway. conicet.gov.arconicet.gov.ar As discussed previously, c-MET is a potent driver of cell migration, and its inhibition by 5F 203 provides a clear mechanism for the observed reduction in cellular motility. conicet.gov.armdpi.comscispace.com

The modulation of cellular motility by this compound represents a significant aspect of its antitumor activity, as it suggests that the compound may not only kill existing tumor cells but also prevent their spread to distant sites. researchgate.net This is particularly important in the context of advanced and metastatic cancers, where the ability to control dissemination is crucial for improving patient outcomes.

The investigation of this compound's effects on the molecular machinery that governs cell migration, including the cytoskeleton and adhesion molecules, is an ongoing area of research. However, the current evidence strongly suggests that by targeting key signaling pathways like c-MET, this compound can effectively disrupt the migratory and invasive capabilities of cancer cells. conicet.gov.arconicet.gov.ar

Advanced Methodologies in Phortress Research

In Vitro Cell Line Models for Activity Assessment

The antitumor activity of Phortress is evaluated using various in vitro cell line models. These models are crucial for understanding the compound's mechanism of action and identifying sensitive and resistant cancer types.

Comparative Studies Across Various Carcinoma Cell Types (e.g., breast, ovarian, renal, colorectal, lung, liver, brain)

The antitumor activity of this compound has been evaluated across a diverse panel of human carcinoma cell lines to determine its spectrum of activity. nih.govnih.gov These comparative studies are essential for identifying cancer types that are most likely to respond to this compound treatment.

Initial screenings and subsequent detailed studies have shown that this compound exhibits potent and selective activity against certain breast, ovarian, and renal cancer cell lines. nih.govnih.gov For example, in a study comparing this compound with doxorubicin (B1662922) in nine human-derived mammary carcinoma xenograft models, this compound demonstrated significant activity in seven of the models, irrespective of their estrogen receptor (ER) status. nih.gov Notably, in one of the xenograft models, this compound showed superior antitumor activity compared to doxorubicin, and no model was found to be completely resistant to this compound. nih.gov

While initially thought to be inactive against colorectal cancer, further studies revealed that this compound is potent against colorectal cancer cells in clonogenic survival and cell growth assays, suggesting a wider spectrum of activity than previously believed. nih.gov However, in some cell lines, such as the HCT-116 colorectal carcinoma line, this compound was found to be inactive, with GI₅₀ values greater than 50 µM. nih.gov

The activity of this compound has also been investigated in other cancer types. For instance, nanomolar activity was demonstrated in gastric carcinoma cell lines when this compound was encapsulated in apoferritin. nih.gov Studies have also explored its effects on lung cancer cell lines. core.ac.uk The table below summarizes the activity of this compound in various carcinoma cell lines as reported in different studies.

Table 1: In Vitro Activity of this compound in Various Carcinoma Cell Lines

| Cell Line | Cancer Type | Assay | Finding | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Carcinoma | MTT, Clonogenic Survival | Sensitive | nih.govnih.gov |

| IGROV-1 | Ovarian Carcinoma | MTT, Clonogenic Survival | Sensitive | nih.gov |

| TK-10 | Renal Carcinoma | MTT | Sensitive | nih.gov |

| HT29 | Colorectal Carcinoma | Clonogenic Survival, Cell Growth | Potent | nih.gov |

| SW480 | Colorectal Carcinoma | Clonogenic Survival, Cell Growth | Potent | nih.gov |

| SW620 | Colorectal Carcinoma | Clonogenic Survival, Cell Growth | Potent | nih.gov |

| HCT-116 | Colorectal Carcinoma | MTT | Inactive (GI₅₀ >50 µM) | nih.gov |

| NCI-N87 | Gastric Carcinoma | MTT | Active | nih.gov |

| MKN-45 | Gastric Carcinoma | MTT | Active | nih.gov |

These comparative studies highlight the differential sensitivity of various cancer cell types to this compound and underscore the importance of cell-line-specific factors in determining its antitumor efficacy.

Assessment of Activity in Non-Tumorigenic Cell Models (e.g., human umbilical vein endothelial cells, fibroblasts)

To assess the selectivity of this compound, its cytotoxic effects have been evaluated in non-tumorigenic cell models, such as human umbilical vein endothelial cells (HUVEC) and fibroblasts. nih.govnih.gov These studies are crucial for determining the potential for off-target toxicity and for establishing a therapeutic window.

Research has shown that this compound exhibits a high degree of selectivity for cancer cells over non-tumorigenic cells. In multiple studies, this compound was found to be inactive or have significantly lower potency in non-tumorigenic cell lines compared to sensitive cancer cell lines. nih.govnih.gov For example, in non-tumorigenic MRC-5 fibroblasts, both this compound and its active metabolite, 5F 203, were inactive, with GI₅₀ values exceeding 50 µM. nih.gov

Furthermore, a study investigating the anti-angiogenic potential of this compound found that it had no effect on the proliferation and survival of HUVEC and MRCV fibroblasts. nih.gov Unlike the control anti-angiogenic drugs, paclitaxel (B517696) and fumagillin, this compound did not inhibit the differentiation of endothelial tubes in a Matrigel assay, indicating a lack of in vitro anti-angiogenic activity. nih.gov

This selectivity is a key feature of this compound and is attributed to its mechanism of action, which relies on the presence of specific enzymes (CYP1A1) in sensitive cancer cells for its activation. researchgate.net The lack of this enzymatic activity in non-tumorigenic cells prevents the formation of cytotoxic metabolites, thereby sparing normal cells from its effects.

The data from these studies, summarized in the table below, support the favorable selectivity profile of this compound, a desirable characteristic for an anticancer agent.

Table 2: Activity of this compound in Non-Tumorigenic Cell Models

| Cell Line | Cell Type | Assay | Finding | Reference |

|---|---|---|---|---|

| MRC-5 | Fibroblasts | MTT, Clonogenic Survival | Inactive (GI₅₀ >50 µM) | nih.gov |

| MRCV | Fibroblasts | MTS, Growth Curves, Clonogenic Survival | No effect on proliferation and survival | nih.gov |

| HUVEC | Human Umbilical Vein Endothelial Cells | MTS, Growth Curves, Clonogenic Survival | No effect on proliferation and survival | nih.gov |

Biochemical and Cell-Based Assays

A variety of biochemical and cell-based assays are employed to quantify the cytotoxic and antiproliferative effects of this compound in vitro. These assays provide quantitative data on the compound's potency and efficacy.

Cytotoxicity Assays (e.g., MTT, Clonogenic Survival)

Cytotoxicity assays are fundamental in determining the concentration of this compound required to induce cell death in sensitive cancer cell lines. The most commonly used assays are the MTT assay and the clonogenic survival assay. nih.govnih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. mdpi.com Viable cells with active metabolism can reduce the yellow tetrazolium salt to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. nih.gov The MTT assay is widely used to assess the chemosensitivity of tumor cell lines to various drugs. mdpi.com Studies on this compound have utilized the MTT assay to determine the GI₅₀ (the concentration that inhibits cell growth by 50%) in a range of cancer cell lines. nih.gov For example, MTT assays performed after 72 hours of exposure to this compound have demonstrated its potency in sensitive cell lines like MCF-7 and IGROV-1. nih.govresearchgate.net

The clonogenic survival assay is considered a gold standard for measuring the reproductive viability of cells after treatment with a cytotoxic agent. mdpi.comtoxys.com This assay assesses the ability of a single cell to proliferate and form a colony. toxys.com The clonogenic assay is particularly valuable as it measures the long-term effects of a compound on cell survival. mdpi.com In the context of this compound research, clonogenic survival assays have been used to confirm the cytotoxic effects observed in MTT assays. nih.gov These assays have shown that this compound effectively inhibits the clonogenic survival of sensitive cancer cell lines, including breast and colorectal cancer cells. nih.govnih.gov

The results from these two assays are often complementary. While the MTT assay provides a rapid assessment of metabolic activity and cell viability, the clonogenic assay offers a more stringent measure of long-term reproductive capacity. mdpi.com The combination of these assays provides a comprehensive evaluation of the cytotoxic potential of this compound.

Cell Growth and Proliferation Assays

In addition to cytotoxicity, the effect of this compound on cell growth and proliferation is a key aspect of its in vitro evaluation. These assays measure the ability of the compound to inhibit the increase in cell number over time.

Cell growth and proliferation assays can be performed using various methods. One common approach is to generate growth curves by counting the number of viable cells at different time points after treatment with the compound. nih.gov This method provides a dynamic view of the compound's effect on cell population expansion. For instance, growth curve analysis has demonstrated the potent inhibitory effect of this compound on the growth of colorectal cancer cell lines. nih.gov

Other proliferation assays are based on the measurement of DNA synthesis. baseclick.eu These assays, such as those using BrdU or EdU incorporation, directly quantify the number of cells undergoing DNA replication. baseclick.eu While not explicitly detailed in the provided search results for this compound, these types of assays are standard in cancer research for assessing antiproliferative effects. baseclick.eu

The antiproliferative activity of this compound is a direct consequence of its cytotoxic effects and its ability to induce cell cycle arrest and apoptosis in sensitive cells. doi.orgtandfonline.com The inhibition of cell growth and proliferation is a critical endpoint in the preclinical assessment of this compound and provides further evidence of its potential as an anticancer agent.

DNA Synthesis Inhibition Studies

The antitumor mechanism of this compound involves its metabolic activation to reactive species that bind to DNA, forming adducts and consequently inhibiting DNA synthesis. ncats.iocancertools.orgcancerresearchuk.org This leads to lethal damage in susceptible cancer cells. cancerresearchuk.orgresearchgate.net Studies have demonstrated that this compound and its active metabolite, 5F 203, cause DNA damage, which is a key step in their cytotoxic effect. cancerresearchuk.orgmdpi.com For instance, in sensitive breast and ovarian cancer cells, this compound generates DNA adducts. cancertools.orgmdpi.com This action is dependent on the metabolic activation of this compound by cytochrome P450 enzymes, particularly CYP1A1. ncats.iocancertools.orgsalvestrol-cancer.com The resulting DNA adducts can be converted into lethal strand breaks, further disrupting DNA integrity. mdpi.com

Research on analogues of this compound has also utilized DNA synthesis inhibition assays to evaluate their anticancer potential. nih.gov For example, new benzoxazole (B165842) derivatives designed as this compound analogues were tested for their ability to inhibit DNA synthesis in various cancer cell lines, including colon, breast, lung, liver, and brain carcinomas. nih.gov This approach helps to determine if these new compounds share a similar mechanism of action with this compound. nih.gov

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a crucial technique used in this compound research to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). wikipedia.orgabcam.com This method allows researchers to understand how this compound affects cell cycle progression in cancer cells. mdpi.com By staining cells with a fluorescent dye that binds to DNA, the cellular DNA content can be measured, and a histogram is generated to show the percentage of cells in each phase. wikipedia.orgabcam.com

Studies have shown that this compound and its active form, 5F 203, can alter the cell cycle distribution in sensitive cancer cell lines. mdpi.com For example, treatment of renal cancer cells with 5F 203 has been investigated for its effects on the cell cycle. mdpi.com Similarly, research on this compound analogues, such as certain benzoxazole derivatives, has employed flow cytometry to assess their impact on the cell cycle of breast cancer cells (MCF-7). tandfonline.com These studies have identified compounds that can arrest cells in specific phases of the cell cycle, such as the G0/G1 phase, indicating their potential as cell-cycle blockers. tandfonline.com This type of analysis is often performed alongside cytotoxicity assays to provide a more comprehensive understanding of a compound's anticancer activity. nih.govtandfonline.com

Antibody Microarray for Cell Signaling Protein Phosphorylation Status Analysis

Antibody microarrays are a high-throughput technology used to profile the phosphorylation status of numerous proteins involved in cell signaling pathways. fullmoonbio.comcreative-proteomics.com This methodology allows for a broad-scale analysis of how a compound like this compound might alter cellular signaling cascades that are critical for cancer cell growth, survival, and proliferation. fullmoonbio.com These arrays contain hundreds of specific antibodies that can detect changes in the phosphorylation of key signaling proteins. fullmoonbio.comnih.gov

While direct studies using antibody microarrays to analyze the specific effects of this compound on global protein phosphorylation are not detailed in the provided search results, the mechanism of this compound suggests such analysis would be highly relevant. This compound's action is initiated by its binding to the aryl hydrocarbon receptor (AhR), which then translocates to the nucleus and induces the expression of CYP1A1. cancertools.orgsalvestrol-cancer.com This process itself involves a signaling cascade. Furthermore, the downstream effects of DNA damage and cell cycle arrest triggered by this compound are regulated by complex signaling networks involving numerous protein kinases and phosphatases. researchgate.net Therefore, antibody microarrays could be employed to identify the specific signaling pathways, such as the PI3K/AKT, MAPK, or p53 pathways, that are modulated by this compound treatment in cancer cells. fullmoonbio.comfullmoonbio.com

Single Cell Gel Electrophoresis (SCGE) for DNA Integrity Assessment

Single Cell Gel Electrophoresis (SCGE), also known as the Comet Assay, is a sensitive technique for detecting DNA damage at the level of individual cells. labtron.comrndsystems.com This method is particularly relevant for studying compounds like this compound, whose mechanism of action involves causing lethal DNA damage. cancerresearchuk.org In the Comet Assay, cells are embedded in agarose (B213101) on a slide, lysed, and then subjected to electrophoresis. rndsystems.comspringernature.com Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head". rndsystems.com The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. springernature.com

This technique has been applied to quantify DNA damage induced by this compound and to predict tumor response. researchgate.net The ability of this compound to generate DNA adducts and subsequent strand breaks makes SCGE an ideal method for directly visualizing and quantifying its primary cytotoxic effect. cancertools.orgmdpi.comresearchgate.net The assay can be used to assess the genotoxicity of this compound and its analogues in various cancer cell lines, providing a direct measure of their DNA-damaging capabilities. labtron.com

Enzyme Activity Assays (e.g., Ethoxyresorufin-O-Deethylase (EROD) activity)

Enzyme activity assays are fundamental in understanding the mechanism of action of this compound, which requires metabolic activation by cytochrome P450 (CYP) enzymes. cancertools.orgsalvestrol-cancer.com The Ethoxyresorufin-O-Deethylase (EROD) assay is a specific and sensitive method used to measure the activity of CYP1A1 and CYP1A2. ontosight.aisigmaaldrich.com This assay is based on the conversion of the substrate 7-ethoxyresorufin (B15458) into the fluorescent product resorufin (B1680543) by these enzymes. oceanbestpractices.orgnih.gov

The induction of CYP1A1 is a critical step in the bioactivation of this compound. salvestrol-cancer.com this compound's active metabolite, 5F 203, is a potent ligand for the aryl hydrocarbon receptor (AhR), and the resulting complex induces the expression of the CYP1A1 gene. salvestrol-cancer.comnih.gov Consequently, measuring EROD activity is a direct way to assess the induction of CYP1A1 by this compound in cancer cells. researchgate.net Increased EROD activity in tumor cells following treatment with this compound would confirm the initiation of its metabolic activation pathway. researchgate.net This assay is crucial for identifying which tumors might be sensitive to this compound, as its efficacy is dependent on a functional AhR signaling pathway and subsequent CYP1A1 induction. salvestrol-cancer.com

Ex Vivo and In Vivo Animal Models

Xenograft Models for Compound Efficacy Studies (e.g., human-derived breast, ovarian, renal carcinoma xenografts)

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of in vivo research for evaluating the efficacy of anticancer agents like this compound. nih.gov These models allow for the study of a compound's antitumor activity in a more complex biological system that mimics human cancer. srce.hr

This compound has demonstrated significant antitumor activity in various xenograft models, including those derived from human breast, ovarian, and renal carcinomas. ncats.iocancertools.orgnih.gov In a notable study, the efficacy of this compound was compared to the established chemotherapeutic agent doxorubicin in nine different human-derived mammary carcinoma xenograft models. nih.gov The results were favorable for this compound, showing significant activity in seven of the nine models, independent of the estrogen receptor (ER) status of the tumors. nih.gov In one of the xenograft models, this compound exhibited superior antitumor activity compared to doxorubicin, and no model showed complete resistance to this compound. nih.gov

Furthermore, these in vivo studies have provided crucial insights into the mechanism of action of this compound. For instance, in the breast carcinoma xenograft models, treatment with this compound led to a clear induction of cyp1a1 gene expression in the tumors, which is consistent with its proposed mechanism of bioactivation. nih.gov The selectivity of this compound for certain tumor types has also been observed in these models, with demonstrated activity against breast and ovarian xenografts. ncats.io The data from these xenograft studies have been instrumental in supporting the progression of this compound into clinical evaluation. karger.comunimelb.edu.au

Table of Findings from this compound Xenograft Studies

Click to view table

| Xenograft Model Type | Key Findings | Citations |

| Human-derived Breast Carcinoma | Significant antitumor activity in 7 out of 9 models. nih.gov | nih.gov |

| Human-derived Breast Carcinoma | Superior activity to doxorubicin in one model. nih.gov | nih.gov |

| Human-derived Breast Carcinoma | Activity is independent of estrogen receptor (ER) status. nih.gov | nih.gov |

| Human-derived Breast Carcinoma | Clear induction of cyp1a1 expression in tumors. nih.gov | nih.gov |

| Breast and Ovarian Carcinomas | Suppression of tumor growth. ncats.io | ncats.io |

| Renal Carcinoma | Preclinical data from the NCI-60 cell line panel showed sensitivity, suggesting potential efficacy in renal cancer xenografts. mdpi.comsrce.hr | mdpi.comsrce.hr |

Table of Mentioned Chemical Compounds

Hollow Fiber Implant Models for Cellular Response Analysis in a Physiological Microenvironment

The hollow fiber assay (HFA) serves as a critical intermediate step between in vitro cell culture and in vivo xenograft studies, offering a more physiologically relevant microenvironment for initial efficacy screening. nih.govaacrjournals.org This model involves encapsulating human tumor cells within semipermeable hollow fibers, which are then implanted into mice, typically in both subcutaneous and intraperitoneal locations. aacrjournals.orgnih.gov The fibers' porous nature allows for the bidirectional diffusion of nutrients, waste products, and the test compound from the host's circulation, while confining the cancer cells. nih.gov This creates a three-dimensional culture system exposed to host metabolic processes. nih.gov

In this compound research, the HFA has been instrumental in evaluating cellular responses within this distinct microenvironment. Following treatment of the host mouse with this compound, the fibers can be recovered, and the tumor cells retrieved for analysis. aacrjournals.org This methodology was employed to compare the effects of this compound on sensitive (MCF-7) and resistant (MDA-MB-435) breast cancer cell lines. aacrjournals.org Analysis of the recovered cells using techniques like the single-cell gel electrophoresis (SCGE) assay revealed that significant DNA damage occurred exclusively in the sensitive MCF-7 cells, mirroring results seen in larger xenograft models. aacrjournals.org The HFA thus provides a rapid and cost-effective method to confirm the selective activity of this compound and analyze specific cellular endpoints like DNA integrity in a setting that mimics in vivo drug exposure. nih.govaacrjournals.org

Transgenic Animal Models for Mechanistic Insights (e.g., CYP1A1/βGAL reporter mice)

To gain deeper mechanistic insights into the specific gene activation events central to this compound's action, researchers have utilized transgenic animal models. ecancer.orgscispace.com A key model in this context is the CYP1A1/βGAL reporter mouse. ecancer.orgscispace.com These mice are genetically engineered with a construct where the promoter region of the rat Cytochrome P450 1A1 (cyp1a1) gene is linked to the lacZ reporter gene, which codes for the enzyme β-galactosidase (βGAL). researchgate.netresearchgate.net The cyp1a1 promoter contains elements that are activated by ligands of the Aryl hydrocarbon Receptor (AhR), such as the active metabolite of this compound. ecancer.orgresearchgate.net

When these mice are administered an agent that induces the cyp1a1 gene, the linked lacZ gene is also transcribed, leading to the production of β-galactosidase. researchgate.net The enzyme's activity can be easily detected and quantified in tissues using a simple colorimetric assay. researchgate.net Studies involving the administration of this compound to CYP1A1/βGAL reporter mice demonstrated significant β-galactosidase activity, which inferred a direct induction of cyp1a1 gene transcription by the compound. ecancer.orgscispace.com Notably, this response was observed in the liver, confirming that this organ is a primary site for the this compound-derived induction of cyp1a1. ecancer.orgscispace.com This transgenic model provides an exquisitely sensitive "on-off" system that has been crucial for confirming the fundamental mechanism of this compound bioactivation in a whole-animal system. researchgate.net

Precision-Cut Tissue Slice Models (e.g., lung slices) for Ex Vivo Pharmacodynamic Assessment

Precision-cut tissue slices (PCLS) are an advanced ex vivo model that bridges the gap between cell culture and whole-animal studies by preserving the native architecture, cellular diversity, and matrix interactions of an organ. nih.govnih.govnih.govfrontiersin.org This technique uses a high-precision microtome to create thin, viable slices from organs like the lung, which can be maintained in culture for extended periods. nih.govnih.gov This allows for the study of tissue-level responses to compounds in a controlled environment that is highly representative of the in vivo organ. frontiersin.orgbrad.ac.uk

PCLS, particularly from the lung, have been used to perform ex vivo pharmacodynamic assessments of this compound. cellsignal.combiocare.net In these studies, rat lung slices were exposed to this compound, and subsequent analyses were conducted to measure tissue viability and inflammatory responses. biocare.net Research demonstrated that this compound induced a concentration-dependent increase in the release of multiple inflammatory cytokines and caused tissue damage. cellsignal.com For instance, exposure to this compound led to significantly elevated levels of several cytokines within the lung slice tissue. cellsignal.com This model is invaluable for characterizing organ-specific pharmacodynamic effects and potential toxicities, providing data that is more predictive of human responses than simpler in vitro systems.

| Cytokine | Effect of this compound Exposure | Reference |

|---|---|---|

| TNF-α | Modestly elevated at 25µM; significant increase at 50-100µM | cellsignal.com |

| IL-1β | Increased at 25µM (72h); significant increase at 50-100µM | cellsignal.com |

| IL-5 | Increased at 25µM (72h); significant increase at 50-100µM | cellsignal.com |

| CINC-1 | Increased at 25µM (72h); significant increase at 50-100µM | cellsignal.com |

| IL-6 | Significant increase at 50-100µM | cellsignal.com |

| IL-2 | Significant increase at 50-100µM | cellsignal.com |

| IFN-γ | Significant increase at 50-100µM | cellsignal.com |

Analysis of DNA Adduct Formation in Animal Tissues

A cornerstone of this compound research is the analysis of DNA adduct formation, as this is the ultimate cytotoxic event responsible for its antitumor activity. researchgate.net this compound itself is a prodrug; its active metabolite, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is converted by Cytochrome P450 1A1 (CYP1A1) into a reactive electrophilic species, likely a nitrenium ion. This highly reactive intermediate then covalently binds to DNA, forming bulky adducts that disrupt DNA replication and lead to cell death. researchgate.net

The detection and quantification of these specific this compound-derived DNA adducts in animal tissues are therefore a critical pharmacodynamic endpoint. ecancer.orgscispace.com Sensitive techniques such as ³²P-postlabelling followed by thin-layer chromatography (TLC) are employed to identify these adducts. Studies have shown that DNA adducts accumulate within sensitive tumor xenografts (e.g., MCF-7 breast and IGROV-1 ovarian) following treatment of mice with this compound. Conversely, resistant MDA-MB-435 xenografts in the same animal show no such damage. Adduct formation has also been analyzed in healthy tissues. For example, following this compound administration to rodents, DNA adducts were detected in both the liver and lungs. ecancer.orgscispace.com Research noted that while hepatic adducts were eliminated over time, the adducts in murine lungs persisted, highlighting the importance of this analytical method for understanding both efficacy and potential tissue-specific effects. ecancer.orgscispace.com

Immunohistochemical Analysis of Protein Expression in Murine Tumors

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and abundance of specific proteins within the native architecture of tissue samples. This method is crucial for correlating protein expression with morphology in the tumor microenvironment. In this compound research, IHC is used to analyze the expression of proteins that are central to its mechanism of action and downstream effects.

A key application of IHC is to detect the expression of the CYP1A1 enzyme. Since this compound's activity is dependent on its bioactivation by CYP1A1, demonstrating the induction of this enzyme within the tumor is a critical piece of mechanistic evidence. ecancer.org Studies on related benzothiazoles have used IHC to confirm the increased expression of CYP1A1 protein within tumor tissue following treatment. cellsignal.com This provides visual confirmation that the necessary activating enzyme is present at the target site. Furthermore, IHC can be used to assess the pharmacodynamic effects of this compound on tumor cells, such as changes in cell proliferation and apoptosis. biocare.net This can be achieved by staining for markers like Ki-67, which is present in proliferating cells, and cleaved caspase-3, a key effector protein in the apoptotic cascade. nih.govnih.gov Analyzing the expression of these proteins in this compound-treated murine tumors allows for a quantitative assessment of the drug's impact on tumor growth and viability at the cellular level.

Analytical and Spectroscopic Techniques for Compound Characterization and Biotransformation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool in the research and development of this compound and its analogues. It provides detailed information about the molecular structure of a compound, making it essential for confirming the identity and purity of newly synthesized molecules.

¹H NMR (Proton NMR) is used to determine the number and type of hydrogen atoms in a molecule. In the synthesis of this compound-related benzothiazoles, ¹H NMR spectra are used to confirm the successful formation of intermediates and the final product. For example, the disappearance of peaks corresponding to the protons of a starting material's amino group and the appearance of new signals, such as a characteristic peak for an N-H proton in an amide linkage, confirm that the desired chemical reaction has occurred. Aromatic protons show characteristic signals in specific regions (e.g., δ 6.75-8.10 ppm), confirming the presence of the benzothiazole (B30560) core.

¹³C NMR provides information about the carbon skeleton of a molecule. For this compound analogues, ¹³C NMR is used to verify the carbon framework of the synthesized compounds. The spectrum will show characteristic peaks for aromatic carbons and, importantly, the signal for a carbonyl carbon (e.g., at δ 168.77 ppm) if an acetamide (B32628) group has been successfully added, which would be absent in the precursor.

2D-NMR techniques , such as HSQC and HMBC, are used to establish the connectivity between protons and carbons, allowing for unambiguous assignment of all signals and definitive structural elucidation, which is particularly important for novel or complex analogues. These spectroscopic methods are fundamental for the rigorous chemical characterization required in drug development and for identifying metabolites in biotransformation studies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify chemical substances and functional groups within a molecule by measuring the absorption of infrared radiation. jyoungpharm.orgresearchgate.net The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the molecule's chemical bonds. researchgate.net In the context of this compound and related benzothiazole derivatives, Fourier-transform infrared (FTIR) spectroscopy is employed for structural characterization and to confirm the presence of key functional groups. jyoungpharm.orgresearchgate.netdntb.gov.ua

While the full published IR spectrum for this compound is not detailed in readily available literature, the technique is fundamental in confirming its synthesis. researchgate.netresearchgate.net The structure of this compound, a lysyl-amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, contains several functional groups that would produce characteristic absorption bands in an IR spectrum. Analysis of these bands confirms the successful synthesis and purity of the compound. ijpsonline.comresearchgate.net

Table 1: Expected Characteristic IR Absorption Bands for this compound Functional Groups This table is illustrative, based on known absorption ranges for specific chemical bonds present in the this compound molecule.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide & Amine (N-H) | Stretch | 3500 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Amide C=O (Amide I) | Stretch | 1700 - 1650 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Amide N-H (Amide II) | Bend | 1550 - 1500 |

| C-O (Ether) | Stretch | 1260 - 1000 |

| C-F (Fluoro) | Stretch | 1400 - 1000 |

Mass Spectrometry (MS, HRMS, LCMS-IT-TOF, ToF-SIMS) for Metabolite Identification and Encapsulation Characterization

Mass spectrometry (MS) is an indispensable tool in pharmaceutical research, enabling the precise determination of molecular weights and the structural elucidation of compounds by analyzing their mass-to-charge ratio (m/z). ijpras.comthermofisher.com High-resolution mass spectrometry (HRMS) provides highly accurate mass data, allowing for the determination of elemental formulas. ijpras.com When coupled with liquid chromatography (LC), MS techniques are pivotal for both identifying drug metabolites and characterizing complex drug delivery systems. ijpras.comthermofisher.com

Metabolite Identification

The study of how a drug is metabolized by the body is critical. Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are primary methods for identifying drug metabolites. ijpras.combioivt.com In the case of this compound, studies have utilized LC-MS to identify its metabolites following incubation. researchgate.net The general approach involves separating the parent drug from its metabolites using LC, followed by MS analysis to identify the structural changes, or biotransformations, that have occurred. These changes are detected as specific shifts in the mass-to-charge ratio compared to the parent compound.

Table 2: Common Biotransformations and Corresponding Mass Changes Detected by Mass Spectrometry This table illustrates common metabolic pathways and how they alter the mass of a parent drug like this compound.

| Biotransformation | Description | Mass Change (Da) |

|---|---|---|

| Oxidation | Addition of an oxygen atom | +15.99 |

| Hydroxylation | Addition of a hydroxyl group (-OH) | +16.00 |

| Demethylation | Removal of a methyl group (-CH₃) | -14.02 |

| Glucuronidation | Addition of glucuronic acid | +176.03 |

| Sulfation | Addition of a sulfate (B86663) group (-SO₃) | +79.96 |

Encapsulation Characterization

To improve drug delivery, this compound has been encapsulated within protein nanocages, specifically apoferritin (AFt). researchgate.netnih.gov Verifying that the drug is successfully contained within the cage, rather than simply adsorbed to the surface, is crucial. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has been effectively used for this purpose. nih.govresearchgate.net

ToF-SIMS bombards a sample's surface with a primary ion beam, sputtering material that is then analyzed. ascent.network In studies with encapsulated this compound, researchers used an argon cluster beam to gradually sputter away the outer protein shell of the apoferritin cage. nih.gov Initially, the ToF-SIMS spectrum showed peaks characteristic of the apoferritin protein. ijpsonline.comnih.gov As the sputtering continued and layers were removed, the signal for apoferritin decreased while a new signal corresponding to this compound emerged and intensified. nih.gov This depth-profiling analysis provided direct evidence that this compound molecules were indeed located inside the AFt cavity. nih.gov

Table 3: Research Findings on Apoferritin (AFt) Encapsulation of Benzothiazoles

| Compound | Encapsulation System | Key Finding | Molecules per Cage | Technique Used |

|---|---|---|---|---|

| This compound | Apoferritin (AFt) | Improved encapsulation efficiency compared to its parent compound. | ~130 | ToF-SIMS, DLS |

| 5F 203 | Apoferritin (AFt) | Drug confirmed to be exclusively within the AFt cavity. | >70 | ToF-SIMS, DLS |

Source: researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Parameters in Animal Models

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for quantifying the concentration of drugs and their metabolites in biological fluids such as plasma and tissue. nih.govscielo.br This quantification is fundamental to pharmacokinetic (PK) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism over time. nih.govlongdom.org

In a typical preclinical PK study involving a compound like this compound, blood samples are taken from animal models at various time points after administration. nih.govlongdom.org The drug is extracted from the plasma, often by protein precipitation or liquid-liquid extraction, and then injected into an HPLC system. nih.govjppres.com The system separates the compound from other components in the sample, and a detector (commonly UV or fluorescence) measures the amount of the compound present. scielo.brnih.gov The resulting data are used to plot a concentration-time curve, from which key pharmacokinetic parameters are calculated. longdom.org

Table 4: Representative HPLC Method Parameters for Analysis in Plasma This table shows typical, not specific, parameters for quantifying a benzothiazole derivative in plasma, based on established methods for similar small molecules.

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or C8, e.g., 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). scielo.brjppres.com |

| Flow Rate | 0.5 - 1.5 mL/min. nih.govjppres.com |

| Detection | UV detector set at a wavelength of maximum absorbance for the compound (e.g., 250-350 nm), or a fluorescence detector. nih.govjppres.comnih.gov |

| Injection Volume | 10 - 50 µL. nih.govjppres.com |

| Internal Standard | A structurally similar compound added at a known concentration for improved accuracy. scielo.brjppres.com |

The concentration data obtained via HPLC allows for the determination of critical pharmacokinetic parameters that describe the drug's behavior in the body.

Table 5: Key Pharmacokinetic Parameters Determined from HPLC Data This table defines the standard parameters calculated from the concentration-time data generated by HPLC analysis.

| Parameter | Description |

|---|---|

| Cₘₐₓ | Maximum (peak) plasma concentration that a drug achieves. |

| Tₘₐₓ | The time at which the Cₘₐₓ is observed. |

| AUC | Area Under the Curve (plasma drug concentration-time curve), which represents the total drug exposure over time. |

| t₁/₂ | Half-life, the time required for the drug concentration in the body to be reduced by one-half. |